

Nanopore Sequencing Artifacts with Modified Bases: Technical Support Center

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Compound of Interest

Compound Name: 7-Cyano-7-deazaguanosine

Cat. No.: B1437420

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with Nanopore sequencing of nucleic acids containing modified bases.

Frequently Asked Questions (FAQs)

Q1: What are modified bases and why are they important?

Modified bases are chemical alterations to the standard DNA (A, C, G, T) and RNA (A, C, G, U) nucleotides. These modifications play crucial roles in regulating gene expression, DNA repair, and immune responses. In drug development, understanding these modifications is vital as they can be biomarkers for diseases like cancer and neurological disorders.^[1]

Q2: How does Nanopore sequencing detect modified bases?

Nanopore sequencing directly sequences native DNA or RNA molecules without the need for PCR amplification.^[2] As a nucleic acid strand passes through a nanopore, it disrupts an ionic current, creating a characteristic electrical signal. Modified bases produce distinct perturbations in this signal compared to their canonical counterparts, allowing for their direct detection.^[3]

Q3: Which modified bases can be detected with Nanopore sequencing?

Oxford Nanopore Technologies (ONT) and the research community are continuously expanding the catalog of detectable modified bases. Commonly detected DNA modifications include 5-

methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and N6-methyladenine (6mA). For RNA, N6-methyladenosine (m6A) and pseudouridine (Ψ) are frequently studied.[4][5]

Q4: What are the main sources of artifacts when sequencing modified bases?

Artifacts in modified base sequencing can arise from several sources:

- **Basecalling Errors:** The computational process of converting the raw electrical signal into a nucleotide sequence can be a source of errors, especially if the basecalling model has not been trained on the specific modification present in the sample.[6]
- **Homopolymeric Regions:** Nanopore sequencing can struggle with long stretches of the same nucleotide (homopolymers), which can lead to insertion or deletion errors.[7]
- **GC-Bias:** Reads with very high or low GC content can have a higher error rate.[7]
- **Library Preparation:** The methods used to prepare the DNA or RNA for sequencing can introduce biases. For example, PCR amplification can erase epigenetic modifications.[2]

Q5: What is the recommended sequencing depth for accurate modified base detection?

The required sequencing depth can vary depending on the modification of interest and the desired level of accuracy. For whole-genome analysis of 5mC and 5hmC in the human genome, a depth of 20-30x is generally recommended. However, for low-abundance modifications, a higher depth may be necessary to achieve reliable calls.

Troubleshooting Guides

This section provides solutions to common problems encountered during Nanopore sequencing of modified bases.

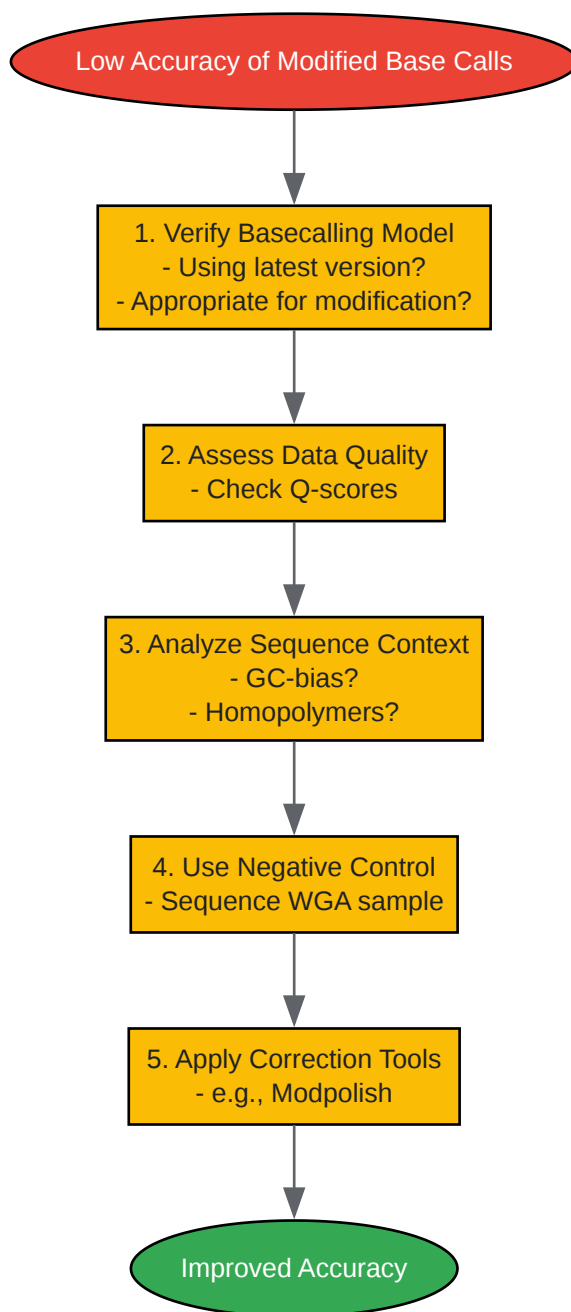
Issue 1: Low accuracy of modified base calls.

Q: My modified base calls have low accuracy. What are the potential causes and how can I troubleshoot this?

A: Low accuracy in modified base calling can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

- **Verify the Basecalling Model:** Ensure you are using the latest and most appropriate basecalling model for your data and the specific modification you are investigating. Oxford Nanopore Technologies regularly releases updated models with improved accuracy. Use a "super accurate" (SUP) model if available, as these generally provide higher accuracy than "high accuracy" (HAC) or "fast" models.[\[3\]](#)
- **Check for Model-Modification Mismatch:** Using a basecalling model not trained for a specific modification is a primary source of error.[\[6\]](#) For example, a model trained only for 5mC will not accurately detect 6mA.
- **Assess Sequencing Data Quality:** Low-quality sequencing data can lead to inaccurate base and modification calls. Check the quality scores (Q-scores) of your reads. Reads with low Q-scores are more likely to contain errors.
- **Investigate GC-Bias and Homopolymers:** Analyze your data for regions with extreme GC content or long homopolymer stretches, as these are known to be challenging for Nanopore sequencing and can lead to increased error rates.[\[7\]](#)
- **Use a Negative Control:** If possible, sequence a whole-genome amplified (WGA) version of your sample. WGA removes epigenetic modifications, so any "modified" bases detected in the WGA sample are likely false positives. This can help you estimate the false discovery rate. Note that WGA itself can introduce biases and may require higher sequencing depth for complete genome assembly.[\[6\]](#)
- **Utilize Correction Tools:** For systematic errors introduced by modifications, tools like Modpolish can be used to correct the sequence data.[\[6\]](#)

Troubleshooting Workflow for Low Accuracy Modified Base Calls



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Caption: Troubleshooting workflow for low accuracy modified base calls.

Issue 2: High number of false-positive modified base calls.

Q: I am observing a high number of false-positive modified base calls. How can I identify and filter these?

A: A high false-positive rate can be particularly problematic for low-abundance modifications. Here are some strategies to address this:

- **Increase the Probability Threshold:** Most modified base callers provide a probability score for each call. By increasing the threshold for calling a base as modified, you can reduce the number of false positives, although this may also lead to a decrease in sensitivity (more false negatives).
- **Compare with a Negative Control:** As mentioned previously, sequencing a WGA sample can help you to empirically determine a suitable probability threshold that minimizes false positives in your specific dataset.[\[6\]](#)
- **Use Orthogonal Validation Methods:** If possible, validate a subset of your findings using an alternative method, such as bisulfite sequencing for 5mC.[\[8\]](#) While bisulfite sequencing has its own biases, high concordance between the two methods can increase confidence in your results.[\[9\]](#)
- **Leverage Multi-tool Comparisons:** Different basecalling and modification calling tools may have different error profiles. Comparing the results from multiple tools can help to identify high-confidence calls that are consistent across different algorithms.[\[10\]](#)

Issue 3: Low sequencing yield or poor read quality.

Q: My sequencing run produced a low yield or reads of poor quality. What could be the cause, especially when working with modified DNA?

A: Low yield and poor read quality can be due to a variety of factors, some of which are specific to working with modified nucleic acids.

- **DNA/RNA Quality and Quantity:** Ensure that your input DNA or RNA is of high quality and quantity. Use fluorometric methods like Qubit for quantification, as spectrophotometric methods like NanoDrop can overestimate the concentration.[\[11\]](#) The DNA should also be of high molecular weight for long-read sequencing.
- **Library Preparation Issues:**

- Use of PCR: If you are interested in native modifications, it is crucial to use a PCR-free library preparation method. PCR will erase most epigenetic marks.[\[2\]](#)
- Inefficient Adapter Ligation: Ensure that the adapter ligation step is efficient. Incomplete ligation can lead to a lower number of active pores and reduced yield.
- Flow Cell Health: Always perform a flow cell check before starting your experiment to ensure there are a sufficient number of active pores.
- Sample-Specific Inhibitors: Some biological samples may contain inhibitors that can affect the sequencing process. Ensure your DNA/RNA extraction method effectively removes these.

Experimental Protocols

Protocol 1: PCR-Free Native DNA Library Preparation using Ligation Sequencing Kit (SQK-LSK114)

This protocol is essential for preserving base modifications for direct detection.

Materials:

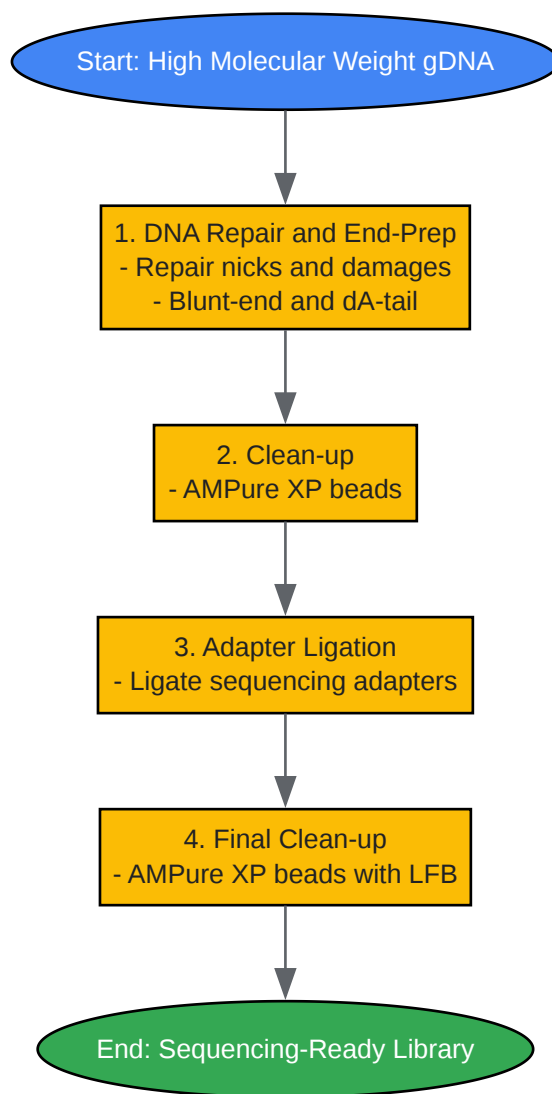
- Ligation Sequencing Kit V14 (SQK-LSK114)[\[12\]](#)
- 1 µg of high molecular weight genomic DNA
- Nuclease-free water
- AMPure XP beads
- Freshly prepared 70% ethanol
- 1.5 ml Eppendorf DNA LoBind tubes
- Magnetic rack
- Thermal cycler

Methodology:

- DNA Repair and End-Prep (35 minutes):
 - Thaw the DNA repair and end-prep reagents on ice.
 - In a 1.5 ml Eppendorf DNA LoBind tube, combine:
 - Input DNA: 1 µg in up to 47 µl
 - Nuclease-free water: to a total volume of 47 µl
 - NEBNext FFPE DNA Repair Buffer: 3.5 µl
 - Ultra II End-prep reaction buffer: 3.5 µl
 - Ultra II End-prep enzyme mix: 3.0 µl
 - Mix gently by flicking the tube and spin down.
 - Incubate in a thermal cycler at 20°C for 5 minutes, then 65°C for 5 minutes.
 - Resuspend AMPure XP beads by vortexing. Add 60 µl of resuspended beads to the reaction and mix by flicking.
 - Incubate on a rotator mixer for 5 minutes at room temperature.
 - Pellet the beads on a magnetic rack. Remove and discard the supernatant.
 - Wash the beads twice with 200 µl of freshly prepared 70% ethanol.
 - Allow the pellet to air dry for ~30 seconds. Do not over-dry.
 - Resuspend the pellet in 61 µl of nuclease-free water. Incubate for 2 minutes.
 - Pellet the beads on the magnetic rack and transfer 60 µl of the eluate to a new tube.
- Adapter Ligation and Clean-up (20 minutes):
 - Thaw the Ligation Adapter (LA), Ligation Buffer (LNB), and Quick T4 DNA Ligase on ice.

- To the 60 µl of end-prepped DNA, add:
 - Ligation Buffer (LNB): 25 µl
 - Quick T4 DNA Ligase: 10 µl
 - Ligation Adapter (LA): 5 µl
- Mix gently by flicking the tube and spin down.
- Incubate at room temperature for 10 minutes.
- Add 40 µl of resuspended AMPure XP beads and mix by flicking.
- Incubate on a rotator mixer for 5 minutes at room temperature.
- Pellet the beads on a magnetic rack and discard the supernatant.
- Wash the beads twice with 250 µl of Long Fragment Buffer (LFB).
- Spin down and remove any residual LFB.
- Resuspend the pellet in 15 µl of Elution Buffer (EB). Incubate for 10 minutes at room temperature.
- Pellet the beads on the magnetic rack and transfer 15 µl of the eluate (your prepared library) to a new tube.

Experimental Workflow for PCR-Free Library Preparation



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Caption: PCR-free library preparation workflow.

Computational Protocols

Protocol 2: Analysis of Modified Bases with modkit

modkit is a versatile tool for processing and summarizing modified base calls from Nanopore sequencing data.^[13]

Methodology:

- Installation:

- modkit can be installed via bioconda or from the source on GitHub.
- Creating a bedMethyl file:
 - The pileup command in modkit creates a summary of modified and unmodified bases in a bedMethyl format.
 - --cpg: Use this flag to specifically analyze CpG context methylation.
 - The output bedMethyl file will contain information on the number of modified and canonical bases at each position.
- Filtering and adjusting modification calls:
 - The adjust-mods command can be used to filter or adjust modification calls. For example, to remove 5hmC calls and only retain 5mC calls:

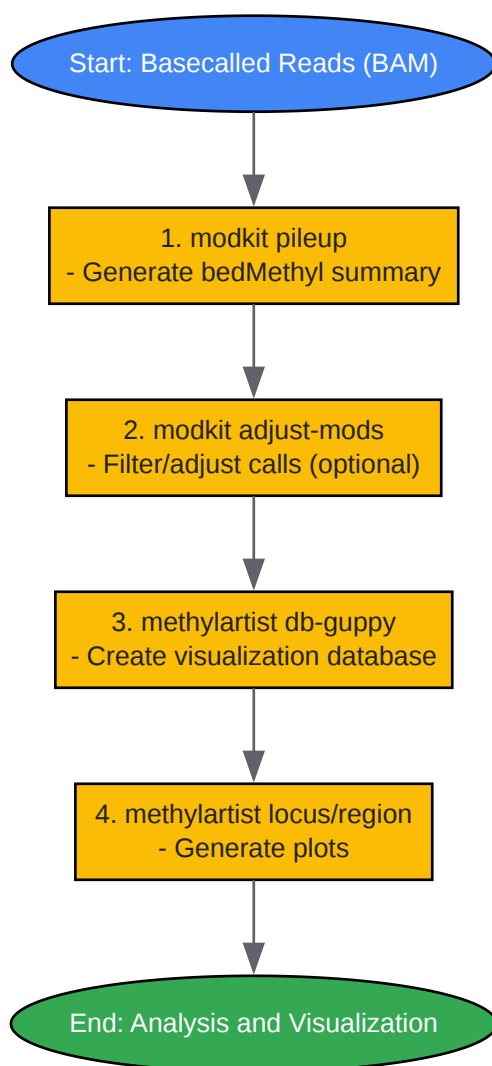
Protocol 3: Visualization of Modified Bases with methylartist

methylartist is a powerful tool for visualizing Nanopore methylation data.[\[14\]](#)[\[15\]](#)

Methodology:

- Installation:
 - methylartist can be installed via pip or bioconda.
- Creating a methylartist database:
 - First, you need to create a database from your basecalled data (e.g., from Guppy or Dorado).
- Generating locus plots:
 - To visualize methylation patterns at a specific genomic locus:

Computational Analysis Workflow



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Caption: Computational workflow for modified base analysis.

Data Presentation

Table 1: Performance of Dorado Basecalling Models for Modified Base Detection

Modification	Context	Basecaller Model	Accuracy (%)	Precision (%)	Recall (%)	F1 Score
5mC	CpG	Dorado v4 (SUP)	98.15	-	-	0.93
5mC	All	Dorado v4 (SUP)	97.80	-	-	-
5hmC	CpG	Dorado v4 (SUP)	98.15	-	-	-
5hmC	All	Dorado v4 (SUP)	97.80	-	-	-
6mA	All	Dorado v4 (SUP)	97.60	-	-	-

Data is illustrative and compiled from various sources. Actual performance may vary depending on the sample, library preparation, and sequencing conditions. [3] Table 2: Comparison of Library Preparation Methods for Modified Base Sequencing

Feature	PCR-Free (e.g., Ligation Sequencing)	PCR-Based
Preservation of Modifications	Yes	No (Modifications are lost)
Input DNA Requirement	Higher (e.g., ~1 µg)	Lower (e.g., 1-10 ng)
Potential for Bias	Low (avoids PCR bias)	High (PCR can introduce bias)
Read Length	Can generate ultra-long reads	Limited by amplicon size
Recommended for	Native modification sequencing	Low-input samples, targeted sequencing

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